![molecular formula C23H14O6Rb2 B13780756 Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-94-8](/img/structure/B13780756.png)
Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound with the molecular formula C23H14O6Rb2. It is a derivative of naphthoic acid and contains rubidium ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of 4,4’-methylenebis[3-hydroxy-2-naphthoic acid] with rubidium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the dirubidium salt .
Industrial Production Methods
Industrial production of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it may induce the internalization of GPR35 and activate ERK1/2 pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium embonate: A similar compound with sodium ions instead of rubidium.
Sodium pamoate: Another related compound with sodium ions and similar structural features.
Uniqueness
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to the presence of rubidium ions, which can impart distinct chemical and biological properties compared to its sodium counterparts. This uniqueness makes it a valuable compound for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
68226-94-8 |
|---|---|
Molekularformel |
C23H14O6Rb2 |
Molekulargewicht |
557.3 g/mol |
IUPAC-Name |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;rubidium(1+) |
InChI |
InChI=1S/C23H16O6.2Rb/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZEVADHLYTIQGRA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Rb+].[Rb+] |
Verwandte CAS-Nummern |
130-85-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


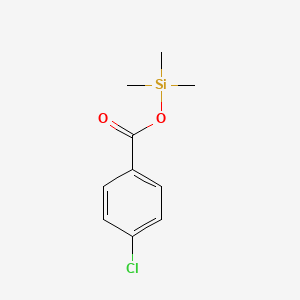
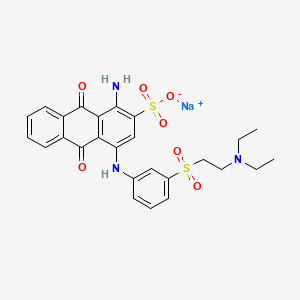


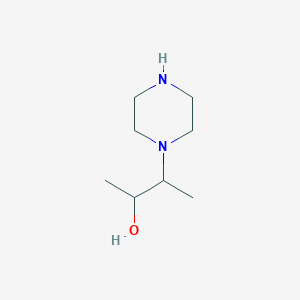
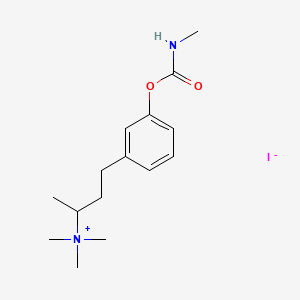

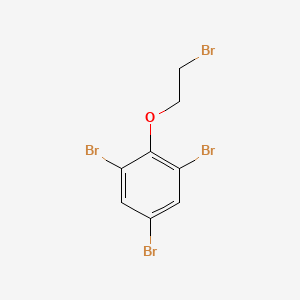

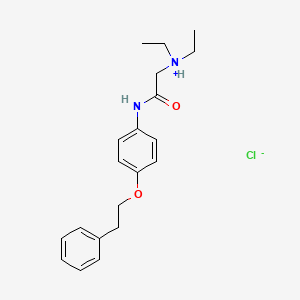
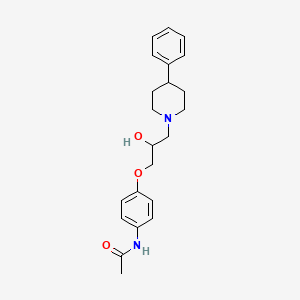
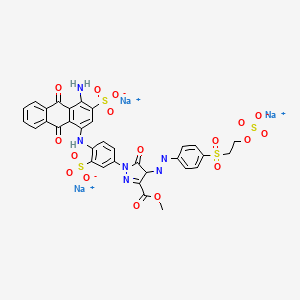

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
